Fenmetramide

CAS No.: 5588-29-4

Cat. No.: VC3774941

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5588-29-4 |

|---|---|

| Molecular Formula | C11H13NO2 |

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | 5-methyl-6-phenylmorpholin-3-one |

| Standard InChI | InChI=1S/C11H13NO2/c1-8-11(14-7-10(13)12-8)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13) |

| Standard InChI Key | UJEPHPADGSWWRM-UHFFFAOYSA-N |

| SMILES | CC1C(OCC(=O)N1)C2=CC=CC=C2 |

| Canonical SMILES | CC1C(OCC(=O)N1)C2=CC=CC=C2 |

Introduction

| Parameter | Information |

|---|---|

| Common Name | Fenmetramide |

| IUPAC Name | 5-methyl-6-phenylmorpholin-3-one |

| Alternative Names | McN-1075, 3-Morpholinone, 5-methyl-6-phenyl- |

| CAS Numbers | 5588-29-4, 5196-93-0 |

| Molecular Formula | C11H13NO2 |

| Molecular Weight | 191.23 g/mol |

| Origin/Manufacturer | McNeil Laboratories Inc. |

| Approval Status | Unknown |

Table 1: Chemical identification parameters for fenmetramide

Structural Characteristics and Properties

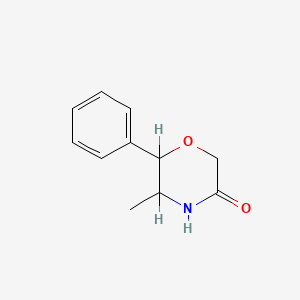

Fenmetramide features a morpholine ring with an attached phenyl group and methyl substituent. The core morpholine structure is a six-membered heterocyclic ring containing both oxygen and nitrogen atoms, which gives the compound its distinctive chemical properties and potential pharmacological activity.

Chemical Structure

The compound's structure consists of a morpholine ring with a carbonyl group at position 3, a methyl group at position 5, and a phenyl ring at position 6 . This structural arrangement creates two stereocenters within the molecule, allowing for different stereochemical variants.

Stereochemistry

Fenmetramide has two defined stereocenters, resulting in potential stereoisomers. The compound can exist as a racemic mixture or as specific stereoisomers such as the (5S-cis)- form, which has been separately documented in chemical databases with its own unique properties . The stereochemistry plays a significant role in the compound's three-dimensional structure and potentially influences its biological activity.

| Stereochemical Parameter | Information |

|---|---|

| Stereochemistry | Racemic |

| Defined Stereocenters | 2/2 |

| Optical Activity | (+/-) |

| E/Z Centers | 0 |

| Stereospecific Form | (5S-cis)- variant also documented |

Table 2: Stereochemical parameters of fenmetramide

Molecular Identifiers

Fenmetramide can be represented through various chemical notations that provide precise structural information:

| Identifier Type | Notation |

|---|---|

| SMILES | C[C@H]1NC(=O)CO[C@H]1C2=CC=CC=C2 |

| InChIKey | UJEPHPADGSWWRM-LDYMZIIASA-N |

| InChI | InChI=1S/C11H13NO2/c1-8-11(14-7-10(13)12-8)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-,11-/m1/s1 |

Table 3: Chemical notations for fenmetramide

Physical and Chemical Properties

The documented physical and chemical properties of fenmetramide provide insight into its behavior and characteristics as a chemical entity. Many of these properties have been computationally predicted rather than experimentally determined.

Basic Physical Properties

| Property | Value | Status |

|---|---|---|

| Physical State | Solid (presumed) | Not explicitly stated |

| Boiling Point | 396.0±42.0 °C | Predicted |

| Density | 1.097±0.06 g/cm³ | Predicted |

| pKa | 14.00±0.60 | Predicted |

| Charge | 0 | Computed |

Table 4: Physical and chemical properties of fenmetramide

The relatively high predicted boiling point suggests significant intermolecular forces, likely hydrogen bonding through the amide group. The predicted pKa value indicates that the compound would remain predominantly non-ionized at physiological pH.

Pharmacological Profile

Fenmetramide has been classified as an antidepressant drug, though detailed information about its mechanism of action, clinical efficacy, and safety profile is limited in the available scientific literature.

Structure-Activity Relationship Context

Fenmetramide contains a morpholine ring, which is a common pharmacophore present in various bioactive compounds. The morpholine ring structure has been incorporated into numerous pharmaceuticals due to its ability to enhance drug-like properties such as solubility, lipophilicity balance, and metabolic stability .

Research on morpholine-containing compounds has shown that this structural element can contribute to diverse pharmacological activities, including anticancer, antimicrobial, antidepressant, and antipsychotic effects . The presence of the phenyl and methyl substituents on the morpholine ring in fenmetramide likely influences its specific pharmacological profile and receptor interactions.

Stereochemical Variants

Fenmetramide exists in multiple stereochemical forms, including a racemic mixture and specific isomers such as the (5S-cis)- variant. These different stereochemical forms may potentially exhibit distinct pharmacological properties.

(5S-cis)-Fenmetramide

The (5S-cis)- isomer of fenmetramide has been independently documented with the CAS number 16251-53-9 . This stereoisomer has the specific stereochemical configuration of (5S,6R)-5-methyl-6-phenylmorpholin-3-one, representing one of the possible stereochemical arrangements of the fenmetramide structure.

Morpholine as a Pharmaceutical Scaffold

Fenmetramide belongs to the broader category of morpholine-containing pharmaceutical compounds. The morpholine ring serves as an important pharmacophore in medicinal chemistry, contributing to the development of numerous bioactive compounds.

Significance in Drug Design

Morpholine-based structures have gained attention in drug design due to several advantageous properties:

-

The morpholine ring can enhance aqueous solubility while maintaining suitable lipophilicity

-

It often contributes to improved metabolic stability

-

The heterocyclic structure provides opportunities for hydrogen bonding and other key molecular interactions

-

It can serve as a bioisostere for other ring systems in drug optimization

These properties make morpholine-containing compounds like fenmetramide potentially valuable within the pharmaceutical development landscape.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume